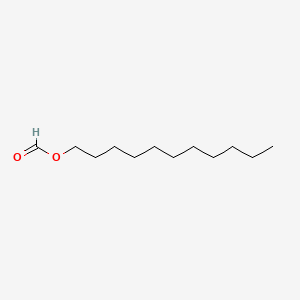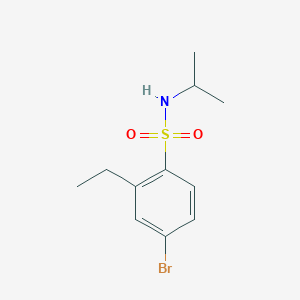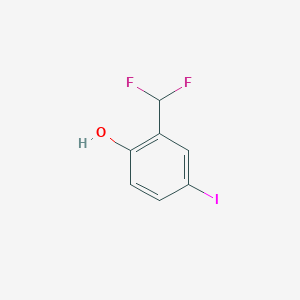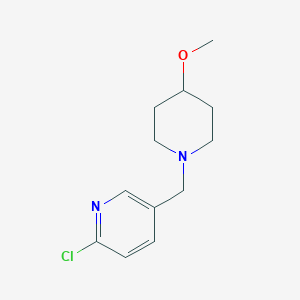
Undecyl formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecyl formate, also known as formic acid undecyl ester, is an organic compound with the molecular formula C₁₂H₂₄O₂. It is an ester formed from the reaction of formic acid and undecanol. This compound is characterized by its pleasant odor and is used in various applications, including as a flavoring agent and in fragrance formulations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecyl formate can be synthesized through the esterification reaction between formic acid and undecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:
HCOOH+C₁₁H₂₃OH→HCOO-C₁₁H₂₃+H₂O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where formic acid and undecanol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the water and any unreacted starting materials. The use of azeotropic distillation can help in the efficient removal of water, driving the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
Undecyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into formic acid and undecanol.
Reduction: Reduction of this compound can yield undecanol and formic acid.
Oxidation: Oxidation of this compound can lead to the formation of formic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Major Products
Hydrolysis: Formic acid and undecanol.
Reduction: Undecanol and formic acid.
Oxidation: Formic acid and other oxidation products.
Applications De Recherche Scientifique
Undecyl formate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of undecyl formate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release formic acid and undecanol, which may exert biological effects. The formic acid component can participate in metabolic pathways and influence cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Decyl formate: Similar in structure but with one less carbon atom in the alkyl chain.
Dodecyl formate: Similar in structure but with one more carbon atom in the alkyl chain.
Undecyl acetate: An ester with acetic acid instead of formic acid.
Uniqueness
Undecyl formate is unique due to its specific chain length and the presence of the formate ester group. This combination imparts distinct physical and chemical properties, such as its boiling point, solubility, and reactivity, making it suitable for specific applications in the fragrance and flavor industry .
Propriétés
Numéro CAS |
5454-24-0 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
undecyl formate |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-14-12-13/h12H,2-11H2,1H3 |
Clé InChI |
OASFNORBKVGDRW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)


![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)

![Iminomethyl]pentyl]methyl-,1,1-dimethylethyl ester](/img/structure/B12084774.png)
![[8-[2-[4-[Tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12084778.png)


![1-[2-(4-Nitrophenyl)-2-oxoethyl]-4-phenylpyrimidin-1-ium bromide](/img/structure/B12084796.png)

